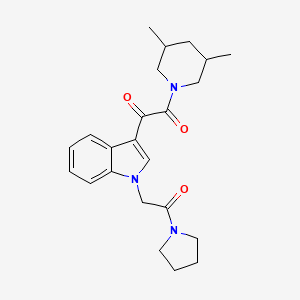

![molecular formula C7H11ClO2S B2368802 bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers CAS No. 2138027-71-9](/img/structure/B2368802.png)

bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-azabicyclo[3.1.1]heptanes, has been reported in the literature . The study documents an intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns .Molecular Structure Analysis

The bicyclo[3.2.0]heptane core is known to favor a boat-like conformation . This property is largely unaffected by various substitution patterns, making it a useful core structure for the design of molecules with spatial and directional fixation of pharmacophoric groups .Applications De Recherche Scientifique

-

Vibrational Spectra Analysis

- Field: Chemical Physics

- Application: The low-frequency (100–500 cm−1) infrared and Raman spectra of bicyclo [3.2.0] hept‐6‐ene and its 2‐oxa analog have been analyzed .

- Method: The large collection of transitions involving the four out‐of‐plane ring modes were assigned and complex interaction was found .

- Results: For the oxa compound a detailed energy level diagram was determined from the 30 transitions observed .

-

Synthesis of New Bicyclic Structures

- Field: Organic & Biomolecular Chemistry

- Application: Bicyclo [2.1.1]hexanes are playing an increasingly important role in newly developed bio-active compounds .

- Method: An efficient and modular approach toward new 1,2-disubstituted bicyclo [2.1.1]hexane modules is disclosed .

- Results: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

-

Redox Biotransformations

- Field: Biotechnology

- Application: The role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has become paramount in recent years . Closed-loop cofactor recycling, which initially emerged in the 1990s, has made a valuable contribution to the development of this aspect of biotechnology .

- Method: The evolution of redox-neutral closed-loop cofactor recycling has a longer history that has been integrally linked to the enzymology of oxy-functionalised bicyclo [3.2.0]carbocyclic molecule metabolism throughout .

- Results: This review traces that relevant history from the mid-1960s to current times .

-

Photochemistry

- Field: Organic & Biomolecular Chemistry

- Application: An efficient and modular approach toward new 1,2-disubstituted bicyclo [2.1.1]hexane modules .

- Method: The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

- Results: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

-

Thermophysical Property Analysis

- Field: Physical Chemistry

- Application: The thermophysical properties of bicyclo [3.2.0]heptane have been critically evaluated .

- Method: This analysis was conducted using the NIST ThermoData Engine software package .

- Results: The data includes properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, and thermal conductivity .

-

Stereocontrolled Assembly of Valuable Products

- Field: Organic Chemistry

- Application: The potential of oxy-functionalised bicyclo [3.2.0]heptenones and the equivalent heptenols to offer different opportunities in each ring for the subsequent stereocontrolled assembly of a significant number of valuable products has been reaffirmed .

- Method: This involves the use of closed-loop artificial linear cascade reactions .

- Results: This class of fused-ring molecules and their involvement in redox and redox-neutral biocatalysis has a much longer history, including the first reported examples of closed-loop artificial linear cascade reactions .

Orientations Futures

Propriétés

IUPAC Name |

bicyclo[3.2.0]heptane-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQOVKRPWVEMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C2C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.0]heptane-6-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)

![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)